1-((5-Azidopentyl)oxy)-3-methylbenzene
Description
1-((5-Azidopentyl)oxy)-3-methylbenzene is a synthetic aromatic compound featuring a meta-methyl-substituted benzene ring linked to a pentyl chain terminating in an azide (–N₃) group via an ether (–O–) bridge. This structure combines the aromatic stability of the benzene ring with the reactivity of the azide group, making it a candidate for applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and glycobiology.
Properties
IUPAC Name |
1-(5-azidopentoxy)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11-6-5-7-12(10-11)16-9-4-2-3-8-14-15-13/h5-7,10H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGIFNPLBMUAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Azidopentyl)oxy)-3-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 3-methylphenol (m-cresol) as the starting material.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((5-Azidopentyl)oxy)-3-methylbenzene undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group readily participates in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting azides to amines.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azide group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-((5-Azidopentyl)oxy)-3-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of functionalized polymers and nanoparticles.
Bioconjugation: Utilized in bioorthogonal chemistry for labeling and modifying biomolecules.
Mechanism of Action
The mechanism of action of 1-((5-Azidopentyl)oxy)-3-methylbenzene primarily involves its azide group, which can undergo cycloaddition reactions to form triazoles. These reactions are facilitated by copper(I) catalysts and proceed through a concerted mechanism involving the formation of a five-membered ring . The azide group can also be reduced to an amine, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Spectroscopic Comparisons
Key Observations :
- Substituent Position : The meta-methyl group in all compounds reduces steric hindrance compared to ortho-substituted analogs (e.g., L7 in ), favoring higher synthetic yields (e.g., 95% for L8 vs. 72% for L7) .
- Chain Length and Flexibility: The pentyl chain in the target compound introduces greater conformational flexibility and lipophilicity (predicted LogD ~1.5–2.5) compared to the rigid azidomethyl group in L8 (LogD likely lower due to shorter chain). This may enhance solubility in nonpolar solvents .
- Functional Group Reactivity: The terminal azide group enables click chemistry applications, contrasting with the amine in 1-[(1-Aminopropan-2-yl)oxy]-3-methylbenzene, which is suited for conjugation via amide bonds. Azides are more reactive but less stable under heat/light than amines .
Physicochemical Properties
Table 2: Calculated Properties of Selected Analogs
Key Observations :
- The target compound’s longer alkyl chain increases LogD compared to L8, suggesting better lipid bilayer penetration. However, its azide group poses stability risks absent in the amine analog .
- The absence of H-bond donors in azide-containing compounds reduces aqueous solubility relative to the amine derivative .
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